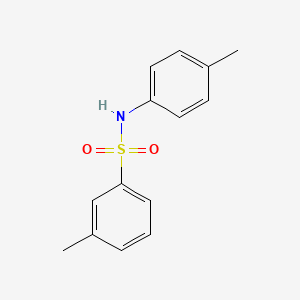

3-methyl-N-(4-methylphenyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methyl-N-(4-methylphenyl)benzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-N-(4-methylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted under mild to moderate temperatures.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted sulfonamides depending on the substituent introduced.

Applications De Recherche Scientifique

3-methyl-N-(4-methylphenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-methyl-N-(4-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. This compound may inhibit enzymes involved in folate synthesis, leading to the disruption of cellular processes in microorganisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

- 4-methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)benzenesulfonamide

- 4-methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)-benzenesulfonamide

Uniqueness

3-methyl-N-(4-methylphenyl)benzene-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methyl groups enhance its lipophilicity, potentially improving its interaction with lipid membranes and increasing its efficacy in biological applications .

Activité Biologique

3-methyl-N-(4-methylphenyl)benzene-1-sulfonamide, often referred to as a sulfonamide compound, is recognized for its significant biological activities, particularly in antimicrobial applications. This article delves into the compound's mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula C14H15NO2S, which indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The structure features a sulfonamide group (-SO2NH-) linked to a benzene ring that is substituted with both a methyl group and a para-methylphenyl group. This substitution pattern influences its physical properties and biological activity significantly.

Antimicrobial Activity : Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against various gram-positive and gram-negative bacteria .

Binding Interactions : The compound can form hydrogen bonds with enzymes involved in folate metabolism. These interactions are vital for understanding its mechanism of action and optimizing its efficacy against bacterial infections.

Antimicrobial Efficacy

A study highlighted the antimicrobial activity of sulfonamide derivatives against various bacterial strains. For instance, derivatives were tested against Escherichia coli, Bacillus subtilis, and others, demonstrating varying degrees of effectiveness based on structural modifications .

| Compound Name | Tested Bacteria | Activity |

|---|---|---|

| This compound | E. coli, B. subtilis | Active against both |

| 4-Chloro-N-(4-methylphenyl)sulfonyl-N-propyl benzamide | B. linen | Active only against B. linen |

| N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide | E. coli, B. subtilis, B. linen | Effective against all tested |

Case Studies

In one case study, the biological activity of benzenesulfonamides was evaluated using an isolated rat heart model to assess their impact on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly alter these parameters, suggesting potential cardiovascular implications .

Structural Insights

The spatial arrangement of substituents on the benzene ring contributes to the unique reactivity and conformational characteristics of this compound. Studies using NMR spectroscopy revealed specific torsion angles that affect its interaction with biological targets .

Pharmacokinetics and Future Directions

Understanding the pharmacokinetic properties of this compound is crucial for its application in therapeutic settings. Current research is exploring various computational methods to predict its absorption, distribution, metabolism, and excretion (ADME) profiles .

Propriétés

IUPAC Name |

3-methyl-N-(4-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-11-6-8-13(9-7-11)15-18(16,17)14-5-3-4-12(2)10-14/h3-10,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAZGSGRWXJBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.